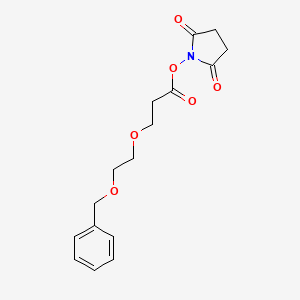2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate
CAS No.:
Cat. No.: VC16174960
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO6 |
|---|---|
| Molecular Weight | 321.32 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(2-phenylmethoxyethoxy)propanoate |
| Standard InChI | InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
| Standard InChI Key | JYTNQRCNOSJBKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester linked to a propanoate moiety substituted with a 2-(benzyloxy)ethoxy chain. The NHS ester enhances electrophilicity, enabling efficient conjugation with nucleophiles like amines, while the benzyl group acts as a protective moiety for the hydroxyl functionality .
Key Structural Features:
-
Core: Pyrrolidine-2,5-dione (NHS ester) for amine reactivity.
-
Linker: Ethylene glycol-derived chain (2-(benzyloxy)ethoxy) providing hydrophilicity and flexibility.
-
Terminal Group: Benzyl ether, offering stability under basic conditions and cleavability via hydrogenolysis .
Molecular Formula and Weight:
Physicochemical Properties
Data from structurally related compounds (Table 1) suggest:
| Property | Value | Source |
|---|---|---|
| LogP | 0.7 – 1.2 | |
| Polar Surface Area | 118 Ų | |
| Rotatable Bonds | 8 – 10 | |
| Hydrogen Bond Acceptors | 7 |
These properties indicate moderate hydrophilicity, suitable for aqueous-organic reaction systems, and sufficient flexibility for molecular interactions .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through a multistep approach:
-
Ether Formation: Williamson ether synthesis between benzyl alcohol and ethylene glycol monochloride yields 2-(benzyloxy)ethanol.
-
Propanoate Derivatization: Reaction of 2-(benzyloxy)ethanol with acrylic acid or its derivatives forms 3-(2-(benzyloxy)ethoxy)propanoic acid.
-
NHS Ester Activation: Carbodiimide-mediated coupling (e.g., DCC or EDC) with N-hydroxysuccinimide produces the final compound .
Critical Reaction Parameters:
-
Temperature: 0–25°C to minimize NHS ester hydrolysis.
-
Solvent: Anhydrous dichloromethane or DMF.
Applications in Chemical Biology and Drug Development
Bioconjugation
The NHS ester enables covalent bonding with primary amines, making the compound valuable for:
-
Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxic agents to monoclonal antibodies .
-
Protein Labeling: Fluorescent or affinity tags for imaging and pull-down assays .
Case Study: ADC Linker Optimization
A 2024 study utilized a related NHS ester (CAS 1433997-01-3) to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies, achieving a drug-to-antibody ratio (DAR) of 3.8 with retained cytotoxicity .
Prodrug Design
The benzyl ether serves as a protecting group for hydroxyl functionalities, enabling controlled release via hydrogenolysis (Pd/C, H₂) or acidic conditions .
Comparative Analysis with Structural Analogs
Analog Comparison (Table 2)
The benzyl group distinguishes the target compound by enabling orthogonal deprotection strategies absent in azide- or carbonate-bearing analogs .
Challenges and Future Directions
Limitations
-
Hydrolysis Instability: Limits in vivo applications unless stabilized via PEGylation .
-
Stereochemical Complexity: Racemization risks during synthesis require chiral resolution techniques .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume